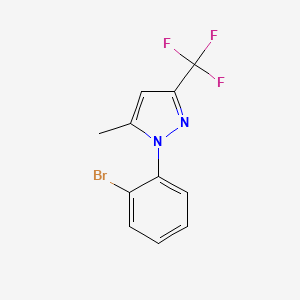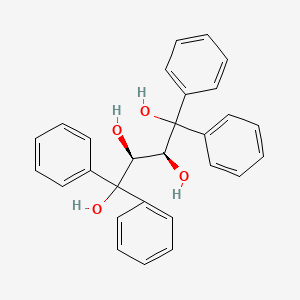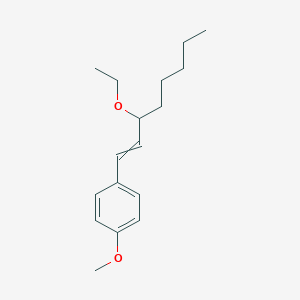
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methoxybenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with an appropriate octenyl halide under basic conditions. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and selectivity. The use of high-throughput screening methods allows for the rapid identification of optimal reaction parameters, ensuring efficient large-scale production.
化学反応の分析
Types of Reactions
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the octenyl chain can be reduced to form saturated derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(3-ethoxy-3-oxooctyl)-4-methoxybenzene.
Reduction: Formation of 1-(3-ethoxyoctyl)-4-methoxybenzene.
Substitution: Formation of 1-(3-ethoxyoct-1-EN-1-YL)-4-bromobenzene or 1-(3-ethoxyoct-1-EN-1-YL)-4-nitrobenzene.
科学的研究の応用
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The octenyl chain provides a hydrophobic moiety that can interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
1-(3-Methoxyoct-1-EN-1-YL)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyoct-1-EN-1-YL)-4-ethoxybenzene: Similar structure but with an additional ethoxy group on the benzene ring.
1-(3-Ethoxyoct-1-EN-1-YL)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
918540-70-2 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC名 |
1-(3-ethoxyoct-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C17H26O2/c1-4-6-7-8-17(19-5-2)14-11-15-9-12-16(18-3)13-10-15/h9-14,17H,4-8H2,1-3H3 |
InChIキー |
LOBMQDIPWODYLS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C=CC1=CC=C(C=C1)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



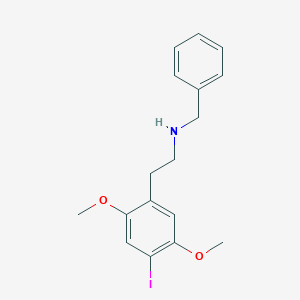
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
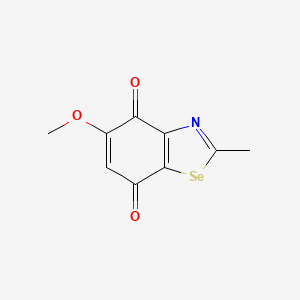
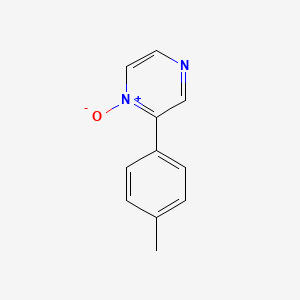

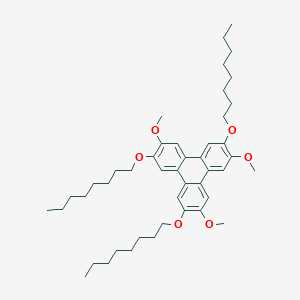
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
